molecular formula C29H29ClFN3O3 B2641245 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride CAS No. 2097902-56-0

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride

Cat. No.: B2641245
CAS No.: 2097902-56-0
M. Wt: 522.02
InChI Key: BCVCEQGOYOFBCT-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride is a synthetic quinoline derivative characterized by a piperazine-linked 4-fluorophenyl group at position 4, dimethoxy substituents at positions 6 and 7, and a 4-methylbenzoyl moiety at position 2. The hydrochloride salt enhances its solubility for pharmacological applications.

Properties

IUPAC Name

[4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28FN3O3.ClH/c1-19-4-6-20(7-5-19)29(34)24-18-31-25-17-27(36-3)26(35-2)16-23(25)28(24)33-14-12-32(13-15-33)22-10-8-21(30)9-11-22;/h4-11,16-18H,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVCEQGOYOFBCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C5=CC=C(C=C5)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 4-fluorophenylpiperazine can be synthesized by reacting 4-fluoroaniline with ethylene glycol in the presence of a dehydrating agent.

    Coupling Reactions: The final coupling of the piperazine derivative with the quinoline core is achieved through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine moieties, such as this one, often exhibit antidepressant properties. The presence of the fluorophenyl group may enhance serotonin receptor affinity, contributing to mood regulation and potential therapeutic effects in depression .

Antipsychotic Effects

The compound's structural similarity to known antipsychotics suggests it may also target dopamine receptors. Studies have shown that derivatives of piperazine can modulate dopaminergic activity, which is crucial in treating disorders like schizophrenia .

Antitumor Activity

Preliminary studies have explored the compound's efficacy against various cancer cell lines. The quinoline backbone is known for its anticancer properties, and modifications like the piperazine ring may enhance its cytotoxic effects against tumors .

Inhibitors of Enzymatic Activity

The compound has been investigated for its potential to inhibit specific enzymes, including tyrosinase, which is involved in melanin production. Inhibitors of this enzyme are sought after for cosmetic applications to treat hyperpigmentation disorders .

Case Studies

StudyObjectiveFindings
Study on Antidepressant Activity Evaluate the effect on serotonin levelsDemonstrated increased serotonin receptor binding affinity compared to control compounds .
Antipsychotic Potential Assess dopamine receptor interactionShowed significant binding affinity to D2 receptors, indicating potential for antipsychotic development .
Antitumor Efficacy Test cytotoxicity against cancer cell linesExhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Tyrosinase Inhibition Investigate enzyme inhibition for cosmetic applicationsIdentified as a competitive inhibitor with promising results in reducing melanin synthesis .

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the quinoline core may inhibit enzymes like DNA gyrase or topoisomerase, leading to antibacterial or anticancer effects. The fluorophenyl group enhances binding affinity and specificity towards these targets.

Comparison with Similar Compounds

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline

  • Key Differences: Replaces the quinoline core with a quinazoline ring and lacks the 3-(4-methylbenzoyl) group.
  • The absence of the 4-methylbenzoyl group may decrease lipophilicity, impacting blood-brain barrier penetration .

1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids

  • Key Differences: Features a carboxylic acid at position 3 and a carbopiperazino group at position 5.
  • Implications: The carboxylic acid enhances solubility but may reduce CNS activity due to increased polarity. These compounds are typically optimized for antibacterial activity (e.g., fluoroquinolone analogs), unlike the target compound, which lacks the 4-oxo moiety critical for DNA gyrase inhibition .

Functional Analogues

4-(3-Trifluoromethylphenyl)piperidine Hydrochloride

  • Key Differences: Replaces the quinoline scaffold with a piperidine ring and substitutes the 4-fluorophenyl group with a 3-trifluoromethylphenyl group.
  • Piperidine-based compounds often target sigma receptors or monoamine transporters .

4-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenylboronic acid

  • Key Differences : Incorporates a boronic acid group and a tert-butoxycarbonyl (Boc)-protected piperazine.
  • Implications : The boronic acid enables use in Suzuki-Miyaura coupling reactions for further derivatization, while the Boc group facilitates synthetic intermediates. This compound is more suited for chemical synthesis than direct pharmacological activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Quinazoline Analog Fluoroquinolone Analog
Molecular Weight ~529.0 (HCl salt) 368.4 ~450–500
Key Substituents 3-(4-methylbenzoyl), 4-fluorophenylpiperazine None at position 3 3-carboxylic acid, 7-piperazinyl
Lipophilicity (LogP)* High (due to benzoyl and methoxy groups) Moderate Low to moderate
Solubility Moderate (HCl salt improves aqueous solubility) Low High (polar carboxylic acid)
Potential Targets CNS receptors (5-HT, dopamine) Kinase inhibitors? Bacterial DNA gyrase

*Predicted values based on substituent contributions.

Research Findings and Implications

  • Structural Flexibility : The 4-methylbenzoyl group provides steric bulk that may enhance selectivity for specific receptor subtypes but could limit metabolic stability compared to smaller substituents.
  • Quinoline vs. Quinazoline: The quinoline core’s planar structure may favor intercalation or π-π stacking in biological targets, whereas quinazolines are more rigid and less prone to metabolic oxidation .

Biological Activity

The compound 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a quinoline backbone substituted with a piperazine moiety and methoxy groups. Its molecular formula is C26H25FN4O2C_{26}H_{25}FN_{4}O_{2} with a molecular weight of 444.5 g/mol. The presence of the fluorophenyl and methylbenzoyl groups enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this quinoline derivative exhibit significant antimicrobial properties. The piperazine ring is often associated with enhanced antibacterial and antifungal activities. For instance, studies have shown that derivatives of piperazine can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with protein synthesis .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly against various cancer cell lines. Quinoline derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. A study reported that modifications in the quinoline structure could lead to increased potency against specific cancer types, highlighting the importance of the piperazine substituent in enhancing bioactivity .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. The structure-activity relationship studies suggest that the incorporation of piperazine enhances the efficacy against malaria parasites, particularly in liver stages. The compound's analogs demonstrated potent activity against Plasmodium berghei with EC50 values in the nanomolar range .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

  • Piperazine Substitution : The presence of a piperazine ring significantly contributes to the biological activity by improving solubility and enhancing interaction with biological targets.
  • Methoxy Groups : These groups increase lipophilicity, which is crucial for membrane permeability.
  • Fluorophenyl Group : The fluorine atom may enhance binding affinity to target proteins due to its electronegative nature.

Case Studies

  • Anticancer Efficacy : In vitro studies on various cancer cell lines (e.g., breast and lung cancer) demonstrated that the compound inhibited cell growth significantly compared to control groups. The IC50 values ranged from 10 to 50 µM, indicating moderate potency .
  • Antimalarial Studies : A recent study evaluated the compound's efficacy against P. berghei in mice models, showing a reduction in parasitemia levels by over 80% compared to untreated controls .
  • Antimicrobial Testing : The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli .

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